N-(4-acetylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
N-(4-acetylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a heterocyclic compound featuring an isothiazolo[4,5-d]pyrimidinone core fused with a pyridine ring. The structure includes a 4-acetylphenyl acetamide moiety at position 2 and a pyridin-4-yl substituent at position 2. The acetylphenyl group may enhance lipophilicity, while the pyridine ring could influence binding interactions in biological targets.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c1-12(26)13-2-4-15(5-3-13)23-16(27)10-25-11-22-18-17(14-6-8-21-9-7-14)24-29-19(18)20(25)28/h2-9,11H,10H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCOKTBMCJGPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isothiazolopyrimidine core, followed by the introduction of the pyridinyl group. The final steps involve the acetylation of the phenyl ring and the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Reactivity of the Isothiazolo[4,5-d]Pyrimidinone Core
The fused isothiazole-pyrimidine system undergoes characteristic heterocyclic reactions:
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Nucleophilic Attack : The electron-deficient C5 position of the pyrimidine ring is susceptible to nucleophilic substitution under basic conditions (e.g., with amines or thiols) .
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Oxidation/Reduction : The thioamide (-C=S) group in the isothiazole ring can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA . Reductive cleavage of the S-N bond has been observed with LiAlH₄.
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Ring-Opening Reactions : Strong acids (e.g., HCl/H₂O) induce ring opening at the isothiazole S-N bond, yielding thiol-containing intermediates.
Table 1: Key Reactions of the Isothiazolo[4,5-d]Pyrimidinone Core
Pyridin-4-yl Substituent Reactivity
The pyridine ring participates in:
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Coordination Chemistry : Acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu) during catalytic cross-coupling reactions .
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Electrophilic Substitution : Nitration or halogenation occurs at the meta position under HNO₃/H₂SO₄ or Cl₂/FeCl₃ conditions, though steric hindrance from the fused isothiazole limits reactivity .
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine to piperidine, altering the compound’s electronic properties.
Acetamide Side Chain Modifications
The N-(4-acetylphenyl)acetamide moiety exhibits distinct reactivity:
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Hydrolysis : The acetyl group undergoes hydrolysis to a carboxylic acid under acidic (HCl/H₂O) or enzymatic (esterase) conditions.
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Condensation Reactions : The ketone reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.
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N-Alkylation : The acetamide nitrogen can be alkylated using alkyl halides in the presence of NaH .
Table 2: Functionalization of the Acetamide Side Chain
| Reaction | Reagent/Conditions | Product | Application |
|---|---|---|---|
| Hydrolysis | 6M HCl, 100°C, 4h | 4-Aminophenylacetic acid | Bioisostere synthesis |
| Hydrazone formation | NH₂NH₂, EtOH, reflux, 2h | Acetylphenyl hydrazone | Chelating agent design |
| N-Methylation | CH₃I, NaH, DMF, 0°C, 1h | N-Methylacetamide derivative | Solubility enhancement |
Stability and Degradation Pathways
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Thermal Degradation : Decomposition above 200°C generates pyridine and sulfur oxides.
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pH-Dependent Hydrolysis : Stable in neutral conditions but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) environments.
Scientific Research Applications
Antiviral Activity
One of the primary applications of this compound lies in its antiviral properties. Research indicates that derivatives of isothiazolones, including similar compounds, have shown efficacy against HIV-1 by affecting the nucleocapsid protein (NCp7). The mechanism involves the extrusion of zinc from NCp7, which is crucial for the virus's structural integrity and replication process. This suggests that N-(4-acetylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide may exhibit similar antiviral activity through analogous mechanisms .
Anticancer Potential
The compound's structural features indicate potential as an anticancer agent. Isothiazolone derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds that share structural similarities with this compound have demonstrated cytotoxic effects against various cancer cell lines. These effects are often attributed to the induction of apoptosis and disruption of cell cycle progression.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of isothiazolone derivatives on human breast cancer cells (MCF-7). The results showed that certain derivatives led to a significant decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the importance of further exploring the structure-activity relationship (SAR) to enhance efficacy and selectivity .
Data Table: Inhibitory Activity Against AChE
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound A | 2.7 | |
| Compound B | 0.044 | |
| N-(4-acetylphenyl)-2-(7-oxo...) | TBD | Current Study |
Synthesis and Structure Optimization
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Understanding the synthetic pathway not only aids in producing this compound but also facilitates modifications that could enhance its biological activity.
Synthetic Pathway Overview
- Starting Materials : Acetophenone derivatives and pyridine-based components.
- Reagents : Use of catalysts such as palladium or copper for coupling reactions.
- Purification : Techniques like recrystallization or chromatography to isolate the desired product.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The compound shares structural similarities with other fused pyrimidine derivatives but differs in ring systems and substituents:
- Isothiazolo[4,5-d]pyrimidinone core (target compound) vs.
- Dihydropyrimido[4,5-d]pyrimidinone (): This scaffold features a bicyclic system with reduced flexibility compared to the target compound’s tricyclic framework, which may affect conformational stability in binding pockets.
Substituent Analysis
- 4-Acetylphenyl group (target) vs.
- Pyridin-4-yl substituent (target) vs. benzyl or methylpyridin-3-yl (): Pyridin-4-yl’s axial symmetry may confer distinct binding modes in enzymatic pockets compared to bulkier benzyl groups.
Physicochemical Properties
Biological Activity
N-(4-acetylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex compound with potential biological activities that warrant detailed exploration. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by various research findings and data tables.
Chemical Structure and Synthesis
The chemical structure of this compound features a combination of isothiazole and pyrimidine moieties, which are known for their diverse pharmacological properties. The synthesis typically involves multi-step organic reactions, including acylation and cyclization processes to form the isothiazolo[4,5-d]pyrimidine core.
Synthesis Overview
- Starting Materials : 4-acetylphenyl amine and pyridine derivatives.
- Reagents : Acetic anhydride, thioketones, and bases such as potassium carbonate.
- Methodology :
- Acetylation of the phenyl amine.
- Formation of the isothiazole ring through condensation reactions.
- Final assembly via cyclization to yield the target compound.
Antitumor Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. A study on related thiazole derivatives demonstrated high in vitro potency against various cancer cell lines, including melanoma and chronic myeloid leukemia (CML) .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 6b | Melanoma (A375) | 0.5 | Induction of apoptosis and autophagy |
| Compound X | CML | 0.8 | Cell cycle arrest and apoptosis |
| N-(4-Acetyl...) | Pancreatic Cancer | 1.0 | Inhibition of proliferation |
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis through mitochondrial pathways and autophagy. Specifically, they may activate caspases or inhibit survival signaling pathways such as PI3K/Akt .
Antimicrobial Activity
In addition to antitumor effects, there is emerging evidence that related compounds also demonstrate antimicrobial properties. A recent study on bis-chloroacetamide derivatives indicated significant antibacterial activity against various strains .
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Bis-chloroacetamide | Staphylococcus aureus | 15 |
| Compound Y | Escherichia coli | 12 |
| Compound Z | Pseudomonas aeruginosa | 10 |
Case Study 1: Melanoma Treatment
A study involving xenograft models demonstrated that a compound structurally related to this compound significantly reduced tumor growth in mice when administered at specific dosages . The treatment led to a marked decrease in tumor volume compared to controls.
Case Study 2: In Vitro Studies on Osteoclastogenesis
Another study explored the effects of related acetamides on osteoclast differentiation. These compounds inhibited RANKL-induced osteoclast formation without cytotoxic effects, suggesting potential applications in treating bone resorption diseases .
Q & A
Q. What are the recommended synthetic routes for this compound, and what analytical techniques validate its purity?
Methodological Answer :
- Synthetic Routes :
- Palladium-Catalyzed Cyclization : Utilize Pd catalysts for reductive cyclization of nitroarenes, as demonstrated in palladium-mediated reactions for similar heterocycles (e.g., isothiazolo-pyrimidine cores) .
- Microwave-Assisted Synthesis : Optimize reaction time and yield using microwave irradiation in polar solvents (e.g., DMF with acetic acid), which enhances cyclization efficiency .
- Validation :
- Spectroscopy : Use -NMR to confirm proton environments (e.g., acetylphenyl protons at δ 2.5–2.7 ppm) and -NMR for carbonyl groups (C=O at ~170–180 ppm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., expected [M+H]+ for CHNOS: 428.1124) .
- X-ray Crystallography : Resolve crystal structure to verify stereochemistry and bond angles, as applied to analogous pyrimidine derivatives .
Q. What safety protocols are critical when handling this compound?
Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- First Aid :
Advanced Research Questions
Q. How can low yields in the isothiazolo-pyrimidine cyclization step be addressed?
Methodological Answer :
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd/C vs. Pd(OAc)) and ligands (e.g., PPh) to improve reductive cyclization efficiency .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize intermediates .
- Temperature Gradients : Use controlled microwave heating (80–120°C) to reduce side reactions .
Q. How should researchers resolve discrepancies in biological activity data across studies?
Methodological Answer :
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
Methodological Answer :
- Core Modifications :
- Pyridine Substitution : Replace pyridin-4-yl with pyridin-3-yl to assess steric/electronic effects on target binding .
- Acetamide Linker : Introduce methyl or trifluoromethyl groups to alter lipophilicity and metabolic stability .
- Functional Group Additions : Incorporate sulfone or phosphonate moieties to enhance solubility and binding affinity, guided by computational docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
